3-[1-(7-fluoro-2-oxo-1H-quinoline-4-carbonyl)piperidin-3-yl]propanoic acid
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Overview
Description
3-[1-(7-fluoro-2-oxo-1H-quinoline-4-carbonyl)piperidin-3-yl]propanoic acid is a complex organic compound that features a quinoline core, a piperidine ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(7-fluoro-2-oxo-1H-quinoline-4-carbonyl)piperidin-3-yl]propanoic acid typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which undergoes a series of reactions including halogenation, nucleophilic substitution, and cyclization to form the quinoline core. The piperidine ring is then introduced through a nucleophilic addition reaction, followed by the attachment of the propanoic acid group via esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[1-(7-fluoro-2-oxo-1H-quinoline-4-carbonyl)piperidin-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or other oxidized groups to alcohols or hydrocarbons.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3-[1-(7-fluoro-2-oxo-1H-quinoline-4-carbonyl)piperidin-3-yl]propanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[1-(7-fluoro-2-oxo-1H-quinoline-4-carbonyl)piperidin-3-yl]propanoic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting transcription and replication processes. The piperidine ring may interact with protein receptors or enzymes, modulating their activity. The propanoic acid moiety can enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: This compound is similar in structure but contains a cyclopropyl group instead of a piperidine ring.
Ciprofloxacin: A well-known fluoroquinolone antibiotic that shares the quinoline core but has different substituents.
Uniqueness
3-[1-(7-fluoro-2-oxo-1H-quinoline-4-carbonyl)piperidin-3-yl]propanoic acid is unique due to the combination of its quinoline core, piperidine ring, and propanoic acid moiety
Properties
IUPAC Name |
3-[1-(7-fluoro-2-oxo-1H-quinoline-4-carbonyl)piperidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4/c19-12-4-5-13-14(9-16(22)20-15(13)8-12)18(25)21-7-1-2-11(10-21)3-6-17(23)24/h4-5,8-9,11H,1-3,6-7,10H2,(H,20,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLLOSOCOYONCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=O)NC3=C2C=CC(=C3)F)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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